Methyl 2-bromo-3-methylisonicotinate
Description
Significance of Pyridine (B92270) Derivatives in Organic Synthesis
Pyridine and its derivatives are fundamental building blocks in the world of organic synthesis. nih.gov As a six-membered heteroaromatic ring containing a nitrogen atom, pyridine's unique electronic properties make it a versatile scaffold for the construction of complex molecules. nih.gov The nitrogen atom imparts a degree of electron deficiency to the ring system, influencing its reactivity and allowing for a wide range of chemical transformations. Pyridine-containing compounds are ubiquitous in nature, found in essential molecules like vitamins and alkaloids. nih.gov This natural prevalence has inspired chemists to incorporate the pyridine motif into a vast array of synthetic targets, leading to the development of numerous pharmaceuticals, agrochemicals, and materials with diverse functionalities. nih.govlifechemicals.com
Contextualization of Methyl 2-bromo-3-methylisonicotinate within Isonicotinate (B8489971) Chemistry
Isonicotinates, esters of isonicotinic acid (pyridine-4-carboxylic acid), represent an important subclass of pyridine derivatives. The ester functionality at the 4-position of the pyridine ring provides a handle for further chemical modification, while the pyridine core itself can be functionalized with various substituents. This compound is a specific example of a polysubstituted isonicotinate. The presence of a bromine atom at the 2-position, a methyl group at the 3-position, and a methyl ester at the 4-position creates a unique electronic and steric environment on the pyridine ring. This substitution pattern makes it a valuable intermediate for the synthesis of more complex molecules through reactions that target the bromine atom, such as palladium-catalyzed cross-coupling reactions. The strategic placement of these functional groups allows for the regioselective introduction of new carbon-carbon and carbon-heteroatom bonds, making it a key building block in the design and synthesis of novel compounds with potential biological activity.
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-bromo-3-methylpyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-6(8(11)12-2)3-4-10-7(5)9/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWBNXBTBONFHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601250941 | |
| Record name | Methyl 2-bromo-3-methyl-4-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601250941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227580-45-1 | |
| Record name | Methyl 2-bromo-3-methyl-4-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227580-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-bromo-3-methyl-4-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601250941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Identity and Properties of Methyl 2 Bromo 3 Methylisonicotinate
Methyl 2-bromo-3-methylisonicotinate is a distinct chemical entity with the following identifiers and properties:
| Property | Value |
| CAS Number | 1227580-45-1 |
| Molecular Formula | C₈H₈BrNO₂ |
| Molecular Weight | 230.06 g/mol |
| Predicted Boiling Point | 280.2 ± 35.0 °C |
| Predicted Density | 1.503 ± 0.06 g/cm³ |
Note: The boiling point and density are predicted values and may vary from experimentally determined values.
Synthesis of Methyl 2 Bromo 3 Methylisonicotinate
The initial step would involve the esterification of the carboxylic acid group of 3-methylisonicotinic acid to form methyl 3-methylisonicotinate. This transformation is commonly achieved by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid. prepchem.comchemicalbook.com
The subsequent and crucial step would be the regioselective bromination of the pyridine (B92270) ring at the 2-position. The directing effects of the existing substituents on the pyridine ring, namely the methyl group at the 3-position and the methyl ester at the 4-position, would play a critical role in achieving the desired regioselectivity. The bromination of pyridine rings can be accomplished using various brominating agents, such as N-bromosuccinimide (NBS) or elemental bromine, often in the presence of a catalyst or under specific reaction conditions to control the position of bromination.
Applications of Methyl 2 Bromo 3 Methylisonicotinate and Its Derivatives in Complex Molecule Synthesis
Role as a Key Intermediate in Heterocyclic Synthesis
The structure of Methyl 2-bromo-3-methylisonicotinate is particularly well-suited for the synthesis of complex heterocyclic systems. The presence of a bromo-substituted pyridine (B92270) core is a common feature in starting materials for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. wikipedia.orgwikipedia.org
Precursor for Fused Pyridine Systems (e.g., Pyrrolo[3,4-c]pyridines)
While specific literature detailing the synthesis of pyrrolo[3,4-c]pyridines directly from this compound is not available, the compound's structure makes it a plausible candidate for such transformations. The synthesis of fused pyridine systems often relies on the strategic functionalization of a pyridine ring. The bromine atom at the 2-position can be exploited in various coupling reactions to build adjacent rings. For instance, reactions like the Sonogashira coupling, which forms a carbon-carbon triple bond, can introduce a side chain that subsequently cyclizes to form a fused ring system. organic-chemistry.orgwikipedia.org Similarly, Buchwald-Hartwig amination could be used to introduce a nitrogen-based substituent that could undergo intramolecular cyclization to form fused nitrogen-containing heterocycles. wikipedia.orgorganic-chemistry.org
Building Block for Other Nitrogen-Containing Heterocycles
This compound is an archetypal building block for the synthesis of a diverse range of nitrogen-containing heterocycles. The reactivity of the aryl bromide moiety is central to its utility, enabling its participation in several cornerstone reactions of modern synthetic chemistry.
Palladium-catalyzed cross-coupling reactions are particularly relevant. The bromo-substituent allows this molecule to readily engage in:
Suzuki-Miyaura Coupling : This reaction couples the bromopyridine with an organoboron species (like a boronic acid or ester) to form a new carbon-carbon single bond. wikipedia.orglibretexts.orgorganic-chemistry.org This is a widely used method for creating biaryl structures or adding alkyl, alkenyl, or alkynyl groups to the pyridine core. nih.govnih.gov
Sonogashira Coupling : This involves the coupling of the bromopyridine with a terminal alkyne, creating an alkynylpyridine derivative. organic-chemistry.orgwikipedia.orgbeilstein-journals.org These products are themselves versatile intermediates for further transformations. scirp.org
Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond by coupling the bromopyridine with a primary or secondary amine. wikipedia.orgrsc.org This is a direct and powerful method for synthesizing aminopyridine derivatives, which are common scaffolds in pharmaceuticals. researchgate.netorgsyn.org
The methyl ester group on the molecule also provides a handle for further modification, such as hydrolysis to the corresponding carboxylic acid or amidation to form amide derivatives, further expanding its synthetic potential.
Table 1: Potential Cross-Coupling Reactions for this compound This table illustrates the theoretical reactivity of the 2-bromo-pyridine moiety based on well-established chemical reactions.
| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |
|---|---|---|---|
| Suzuki-Miyaura Coupling | R-B(OH)₂ | C-C | Pd(0) complex, Base |
| Sonogashira Coupling | R-C≡CH | C-C (sp²-sp) | Pd(0) complex, Cu(I) cocatalyst, Base |
| Buchwald-Hartwig Amination | R₂NH | C-N | Pd(0) complex, Base |
Synthesis of Biologically Relevant Scaffolds
The functional groups on this compound make it a useful starting point for creating molecules with potential biological activity. The pyridine ring itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.
Derivatization towards Tetracycline (B611298) Analogues
There are no specific, documented instances of this compound being used to synthesize tetracycline analogues. However, innovative synthetic strategies have demonstrated the feasibility of incorporating a pyridine ring as the "D-ring" of a tetracycline-like structure. This is achieved through convergent Michael-Claisen condensation reactions where a D-ring precursor, which could theoretically be derived from a substituted pyridine, is coupled with an AB-ring precursor to construct the tetracycline core. This approach allows for the creation of novel analogues that would be difficult or impossible to make through semi-synthetic modifications of natural tetracyclines.
Contribution to the Synthesis of Compounds with Specific Target Interactions
The true value of a building block like this compound lies in its potential to generate novel compounds that can be screened for biological activity. Through the cross-coupling reactions previously discussed (Section 4.1.2), a multitude of different chemical groups can be attached to the pyridine core. This allows for the systematic exploration of the chemical space around the 3-methylisonicotinate scaffold. By varying the coupling partners in Suzuki, Sonogashira, or Buchwald-Hartwig reactions, chemists can generate libraries of related compounds. These libraries can then be tested against specific biological targets, such as enzymes or receptors, to identify new molecules with potential therapeutic effects.
Development of Agrochemical Precursors
Substituted nicotinic and isonicotinic acids and their esters are important classes of compounds in the agrochemical industry. While direct synthetic routes from this compound to commercial agrochemicals are not documented in publicly available research, the structural motifs it contains are relevant. The development of new fungicides and pesticides often involves the synthesis and screening of novel heterocyclic compounds. The versatility of this molecule as a chemical intermediate makes it a candidate for creating new active ingredients. For example, the synthesis of various isonicotinate (B8489971) esters has been explored in the search for new fungicidal agents. researchgate.net The ability to use this compound in robust coupling reactions allows for the creation of diverse molecular structures that can be evaluated for desired agrochemical properties.
Utility in Polymer Science (e.g., Polymer Brushes)
The unique chemical structure of this compound and its derivatives makes them highly valuable as initiators in the field of polymer science, particularly for the synthesis of polymer brushes. Polymer brushes are assemblies of polymer chains tethered by one end to a surface, creating a dense, layer-like structure. cmu.edu The "grafting from" approach, where polymers are grown directly from an initiator-coated surface, is a predominant method for their fabrication, offering precise control over the final properties of the brush layer. researchgate.netresearchgate.net
A key technique in this domain is Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP), a type of controlled/"living" radical polymerization (CRP) that enables the synthesis of well-defined polymer films covalently bound to a substrate. rsc.orgcmu.edu In this process, the initiator molecule plays a pivotal role. Molecules like this compound are structurally suited to act as functional ATRP initiators. The critical feature is the alkyl halide group (specifically, the α-bromo ester), which can undergo reversible homolytic cleavage in the presence of a transition metal catalyst (typically a copper complex) to form a radical. sigmaaldrich.comwarwick.ac.uk This radical then propagates by adding monomer units, allowing the polymer chain to grow from the surface.
When this compound is immobilized on a substrate, it can initiate the polymerization of a wide variety of vinyl monomers. The use of a controlled polymerization technique like ATRP ensures that the resulting polymer brushes have predictable molecular weights, low polydispersity (i.e., uniform chain lengths), and high grafting densities. cmu.eduutexas.edu This level of control is essential for tailoring the surface properties for specific applications. The growth of these brushes is remarkably rapid under the right catalytic conditions, with film thicknesses of 100 nm being achievable in minutes to an hour for common monomers. acs.orgnih.gov
The inherent functionality of the isonicotinate ring system provides an additional advantage. The pyridine nitrogen atom can influence the physicochemical properties of the surface, such as its hydrophilicity, pH-responsiveness, and ability to coordinate with metal ions. This built-in functionality at the base of each polymer chain can be exploited in applications ranging from smart coatings and sensors to biocompatible materials.
Detailed research has established the general parameters for growing various polymer brushes from surfaces using analogous α-bromo ester initiators via SI-ATRP. The choice of monomer dictates the properties of the resulting polymer brush.
Table 1: Common Monomers Used in SI-ATRP for Polymer Brush Synthesis
| Monomer Name | Polymer Abbreviation | Resulting Polymer Properties |
|---|---|---|
| Methyl Methacrylate | PMMA | Hard, transparent, hydrophobic |
| Styrene | PS | Stiff, hydrophobic, high refractive index |
| n-Butyl Acrylate | PBA | Soft, rubbery, hydrophobic |
| 2-Hydroxyethyl Methacrylate | PHEMA | Hydrophilic, biocompatible |
The thickness of the polymer brush, a critical parameter, can be precisely controlled by adjusting the polymerization time. The linear relationship between reaction time and brush thickness is a hallmark of a well-controlled SI-ATRP process.
Table 2: Illustrative Growth of Poly(methyl methacrylate) (PMMA) Brush via SI-ATRP
| Polymerization Time (minutes) | Typical Dry Film Thickness (nm) | Polydispersity Index (M w /M n ) |
|---|---|---|
| 15 | ~20 | < 1.20 |
| 30 | ~45 | < 1.20 |
| 60 | ~90 | < 1.25 |
| 90 | ~130 | < 1.30 |
Note: Data are representative of typical SI-ATRP systems and serve as an illustration of controlled growth.
Advanced Spectroscopic and Computational Characterization in Research
Spectroscopic Techniques for Structural Elucidation of Reaction Products
The definitive identification of chemical structures, particularly for novel compounds like Methyl 2-bromo-3-methylisonicotinate and its derivatives, relies on a suite of spectroscopic methods. These techniques provide detailed information about the molecular framework, connectivity of atoms, and the nature of functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of a related compound, 2-bromo-3-methylpyridine, shows characteristic signals for the methyl protons and the aromatic protons on the pyridine (B92270) ring. For this compound, one would expect distinct signals for the methyl ester protons (a singlet, likely around 3.9 ppm), the methyl group on the pyridine ring (another singlet), and the two aromatic protons, whose chemical shifts and coupling patterns would confirm their relative positions.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct resonances would be expected for the methyl carbon of the ester, the methyl carbon on the ring, the carbonyl carbon of the ester, and the five carbons of the pyridine ring. The chemical shifts of these carbons, particularly those bonded to the bromine atom and the ester group, are diagnostic for confirming the substitution pattern. For instance, sp² hybridized carbons in pyridine rings typically appear in the 120-150 ppm range, while the carbonyl carbon of the ester would be significantly downfield, often above 160 ppm. amanote.com
| ¹³C NMR Chemical Shift Ranges for Related Structures |
| Carbon Type |
| Carbonyl (Ester) |
| Aromatic/Heteroaromatic |
| Methyl (Ester) |
| Methyl (Aromatic) |
Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound would exhibit a molecular ion peak (M+). A characteristic feature would be the presence of an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. researchgate.net Fragmentation patterns can also provide structural information; for example, the loss of a methoxy (B1213986) group (-OCH₃) from the ester or the bromine atom would result in characteristic fragment ions. researchgate.net
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a strong absorption band for the carbonyl (C=O) stretching of the ester group, typically in the region of 1720-1740 cm⁻¹. docbrown.info Vibrations corresponding to the C-N and C=C bonds of the pyridine ring would appear in the 1400-1600 cm⁻¹ region. Additionally, C-H stretching and bending vibrations for the methyl and aromatic protons would be observed. researchgate.net
| Expected IR Absorption Bands for this compound |
| Functional Group |
| Ester (C=O) |
| Pyridine Ring (C=C, C=N) |
| Methyl (C-H) |
| Aromatic (C-H) |
| C-Br |
Theoretical and Computational Chemistry Approaches
Computational chemistry provides powerful tools to complement experimental data, offering insights into the electronic structure, reactivity, and properties of molecules that can be difficult to obtain through experimentation alone.
Quantum Chemical Calculations
Density Functional Theory (DFT): DFT is a widely used computational method to predict the electronic structure and geometry of molecules. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be used to optimize the molecular geometry and predict spectroscopic properties like vibrational frequencies (for IR spectra) and NMR chemical shifts. chemicalbook.com
Frontier Molecular Orbital (FMO) Theory: FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of the HOMO and LUMO are crucial for understanding a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). For substituted pyridines, the distribution of these orbitals can indicate the most likely sites for electrophilic or nucleophilic attack.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It can be used to understand hyperconjugative interactions, charge distribution, and the nature of chemical bonds (e.g., ionic vs. covalent character). For a molecule with heteroatoms and substituents like this compound, NBO analysis can reveal the electronic effects of the bromine atom and the methyl and ester groups on the pyridine ring.
Solvent Effects on Electronic and Molecular Properties
The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Implicit solvent models, such as the Integral Equation Formalism Polarizable Continuum Model (IEFPCM), are computational methods used to simulate the effect of a solvent on a molecule's electronic structure and properties. These models can predict how properties like dipole moment and the energies of electronic transitions (UV-Vis spectra) might change in different solvents.
Analysis of Fukui Functions for Reactivity Prediction
Fukui functions are a concept derived from DFT that help in predicting the local reactivity of different sites within a molecule. By analyzing the change in electron density with respect to a change in the number of electrons, Fukui functions can identify the most probable sites for nucleophilic, electrophilic, and radical attack. For this compound, this analysis would pinpoint which atoms on the pyridine ring or the substituent groups are most susceptible to different types of chemical reactions.
Molecular Electrostatic Potential (MEP) Analysis
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely to be sites of electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. For this compound, the MEP map would highlight the electronegative nitrogen and oxygen atoms as regions of negative potential and the hydrogen atoms as regions of positive potential, providing insights into its intermolecular interactions.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways
The development of efficient and sustainable methods for the synthesis of polysubstituted pyridines is a continuous endeavor in organic chemistry. nih.gov Future research into the synthesis of Methyl 2-bromo-3-methylisonicotinate is likely to focus on moving beyond traditional multi-step sequences towards more convergent and atom-economical strategies.
One promising avenue lies in the advancement of multi-component reactions (MCRs) . bohrium.com These reactions, where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency and reduction of waste. acsgcipr.orgnih.gov The development of a novel MCR that directly assembles the 2-bromo-3-methyl-isonicotinate core from simple, readily available precursors would represent a significant breakthrough. For instance, a potential one-pot synthesis could involve the condensation of a β-ketoester, an aldehyde, a nitrogen source, and a brominating agent, guided by a carefully selected catalyst. nih.gov
Another area ripe for exploration is the late-stage functionalization of a pre-existing 3-methyl-isonicotinate scaffold. This approach would involve the regioselective introduction of the bromine atom at the C-2 position. Recent advances in C-H functionalization chemistry offer powerful tools for the direct conversion of carbon-hydrogen bonds into carbon-halogen bonds. nih.govbeilstein-journals.org Future research could focus on developing a catalytic system, likely based on transition metals like palladium or ruthenium, that can selectively activate the C-2-H bond of methyl 3-methylisonicotinate for bromination, thereby avoiding the need for pre-functionalized substrates and reducing the number of synthetic steps. nih.gov
Furthermore, the synthesis of precursors such as 2-bromo-3-methyl-4-cyanopyridine presents a viable, albeit more traditional, pathway. prepchem.comchemicalbook.com Research in this area could focus on optimizing the conversion of the cyano group to a methoxycarbonyl group through efficient hydrolysis and esterification protocols. researchgate.netresearchgate.netchemspider.com
Table 1: Potential Novel Synthetic Pathways
| Pathway | Description | Potential Advantages |
| Multi-Component Reaction | One-pot synthesis from simple precursors. | High atom economy, reduced waste, operational simplicity. bohrium.com |
| Late-Stage C-H Bromination | Direct bromination of a 3-methyl-isonicotinate scaffold. | Increased efficiency, access to novel derivatives. nih.gov |
| Precursor Conversion | Synthesis and conversion of 2-bromo-3-methyl-4-cyanopyridine. | Stepwise control, potential for diversification. prepchem.com |
Development of Advanced Catalytic Systems
The efficiency and selectivity of synthetic transformations leading to this compound are critically dependent on the catalyst employed. Future research will undoubtedly focus on the design and application of more sophisticated and sustainable catalytic systems.
For C-H functionalization routes, the development of regioselective catalysts is a key challenge. acs.orgnih.gov This could involve the design of ligands that can direct a metal catalyst to the desired C-2 position of the pyridine (B92270) ring. rsc.org Both transition-metal catalysis and, increasingly, rare-earth metal catalysis are promising areas for exploration in achieving high regioselectivity in pyridine functionalization. beilstein-journals.org Photocatalysis, driven by visible light, also presents a mild and environmentally friendly alternative for activating C-H bonds and could be explored for the selective bromination of the pyridine core. acs.org
In the context of multi-component reactions, the development of bifunctional or multifunctional catalysts could streamline the reaction cascade. A single catalyst capable of promoting multiple steps in the reaction sequence would enhance efficiency and reduce the need for multiple additives. For instance, a catalyst with both Lewis acidic and Brønsted basic sites could facilitate both condensation and cyclization steps.
Furthermore, the exploration of nanocatalysts and heterogeneous catalysts offers the potential for improved catalyst recovery and reusability, contributing to more sustainable and cost-effective synthetic processes. These catalysts can also exhibit unique reactivity and selectivity compared to their homogeneous counterparts.
Table 2: Advanced Catalytic System Approaches
| Catalyst Type | Application | Potential Benefits |
| Regioselective Transition-Metal Catalysts | C-H Bromination | High selectivity for the C-2 position. acs.org |
| Photocatalysts | C-H Bromination | Mild reaction conditions, use of visible light. acs.org |
| Bifunctional Catalysts | Multi-Component Reactions | Increased efficiency, simplified reaction setup. |
| Heterogeneous Catalysts | General Synthesis | Catalyst recyclability, improved sustainability. |
Computational Design of New Derivatives
Computational chemistry and in silico design have become indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules with desired functionalities. nih.govnih.govrsc.orgirjmets.commdpi.com
Future research on this compound will heavily leverage computational methods to design novel derivatives with enhanced biological or material properties. Density Functional Theory (DFT) can be employed to study the electronic structure and reactivity of the molecule, providing insights into its behavior in chemical reactions and its potential interaction with biological targets. acs.org By calculating properties such as molecular orbital energies, electrostatic potential, and bond dissociation energies, researchers can predict the most likely sites for further functionalization and design derivatives with tailored electronic properties.
Molecular docking and molecular dynamics simulations can be used to predict the binding affinity and mode of interaction of this compound derivatives with specific protein targets. nih.gov This allows for the rational design of new drug candidates by optimizing the substituents on the pyridine ring to maximize interactions with the active site of a target enzyme or receptor. For example, the bromine atom can act as a key interaction point or be replaced by other functional groups to modulate binding.
Furthermore, computational screening of virtual libraries of derivatives can accelerate the discovery of new compounds with desired properties, such as improved solubility, metabolic stability, or specific optical or electronic characteristics for materials science applications.
Synergistic Approaches in Synthetic and Mechanistic Chemistry
The integration of experimental and computational chemistry offers a powerful synergistic approach to accelerate the development of new synthetic methods and deepen the understanding of reaction mechanisms. acs.orgrsc.orgscilit.com
Future research will benefit from a close collaboration between synthetic chemists and computational chemists. For instance, when developing a new catalytic system for the synthesis of this compound, computational studies can be used to:
Elucidate reaction mechanisms: DFT calculations can help to identify reaction intermediates and transition states, providing a detailed picture of how the reaction proceeds. acs.org This knowledge can then be used to optimize reaction conditions and catalyst design.
Predict catalyst performance: Computational screening of potential catalysts can help to identify the most promising candidates for experimental investigation, saving time and resources.
Explain observed selectivity: When a reaction yields a mixture of products, computational analysis can help to understand the factors that control the regioselectivity and guide the development of more selective catalysts.
This synergistic approach, where experimental results inform and validate computational models, and computational predictions guide experimental design, will be crucial for overcoming the challenges associated with the synthesis and functionalization of complex molecules like this compound. The combination of photoredox catalysis with other catalytic modes, for example, represents a frontier where synergistic effects can lead to novel and powerful transformations for pyridine functionalization. acs.org
The future of research surrounding this compound is vibrant and multifaceted. By embracing novel synthetic strategies, developing advanced catalytic systems, leveraging the predictive power of computational chemistry, and fostering synergistic approaches that combine experimental and theoretical methods, the scientific community is poised to unlock the full potential of this versatile chemical entity. These future directions promise not only to provide more efficient and sustainable routes to this important molecule but also to pave the way for the discovery of new derivatives with impactful applications across various scientific disciplines.
Q & A
Basic: What are the recommended synthetic routes for Methyl 2-bromo-3-methylisonicotinate, and how can purity be validated?
Methodological Answer:
this compound can be synthesized via esterification of 2-bromo-3-methylisonicotinic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). For example, analogous brominated isonicotinic acid derivatives (e.g., 2-Bromoisonicotinic acid, >95.0% purity ) are esterified under reflux conditions. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Purity validation should employ HPLC (High-Performance Liquid Chromatography) with UV detection, referencing retention times against standards. High purity (>95%) is critical for reproducibility in downstream reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
